An In-depth Technical Guide to the Physicochemical Properties of 3,3-dimethyl-1-trimethylsilyl-1-pentyne
An In-depth Technical Guide to the Physicochemical Properties of 3,3-dimethyl-1-trimethylsilyl-1-pentyne
Abstract
Silylated alkynes are foundational building blocks in organic synthesis and materials science, prized for their unique reactivity and stability. This technical guide provides a comprehensive analysis of a specific, sterically hindered example: 3,3-dimethyl-1-trimethylsilyl-1-pentyne. We delve into the core physicochemical properties governing its behavior—boiling point and thermodynamic stability. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a robust framework for understanding and utilizing this compound. We explore how the interplay of the bulky t-butyl and trimethylsilyl (TMS) groups dictates intermolecular forces and dictates its thermal properties. Detailed, step-by-step methodologies for both experimental boiling point determination via micro-reflux and computational assessment of thermodynamic stability using Density Functional Theory (DFT) are presented, complete with justifications for procedural choices to ensure scientific rigor and reproducibility.
Introduction to Sterically Hindered Silylated Alkynes
Terminal alkynes are versatile synthons in organic chemistry, but their utility is often enhanced and controlled through the introduction of protecting groups. Silylation, particularly with the trimethylsilyl (TMS) group, is a cornerstone technique for protecting the acidic terminal alkyne proton, enabling a wide range of synthetic transformations such as cross-coupling reactions and controlled additions.[1] The TMS group not only prevents unwanted side reactions but also imparts significant steric bulk and kinetic stability to the molecule.[2]
The subject of this guide, 3,3-dimethyl-1-trimethylsilyl-1-pentyne (CAS No. 61227-97-2), is a compelling model compound for studying the influence of steric hindrance on molecular properties.[3][4] Its structure features two bulky substituents flanking the alkyne moiety: a t-butyl group at the 3-position and a trimethylsilyl group at the 1-position. This unique architecture creates a sterically crowded environment that profoundly influences its physical and chemical behavior.
Understanding the boiling point and thermodynamic stability of this molecule is not merely an academic exercise. These properties are critical for:
-
Reaction Condition Optimization: Knowledge of the boiling point is essential for designing purification protocols like distillation and for selecting appropriate solvent and temperature parameters for chemical reactions.[5]
-
Predicting Reactivity: Thermodynamic stability data provides insight into the energy landscape of the molecule, helping to predict its behavior in chemical reactions and its potential for isomerization or decomposition.[6]
-
Material Design: For applications in materials science, thermal stability is a key determinant of a material's operational lifetime and processing conditions.[7]
This guide will provide both the theoretical underpinnings and the practical methodologies required to characterize these crucial properties for 3,3-dimethyl-1-trimethylsilyl-1-pentyne and related compounds.
Molecular Structure and Physicochemical Implications
The properties of 3,3-dimethyl-1-trimethylsilyl-1-pentyne are a direct consequence of its molecular structure. The linear alkyne core is sterically shielded by two large, non-polar groups, which dictates the nature and magnitude of its intermolecular forces and its overall stability.
The Role of Steric Hindrance: t-Butyl vs. Trimethylsilyl
A central feature of the target molecule is the presence of both a t-butyl group and a TMS group. While often considered to have similar steric demands, their effects are nuanced.[8]
-
t-Butyl Group: This hydrocarbon group is purely sterically hindering, creating a "shield" that can prevent the approach of reagents.[9] Its rigid, tetrahedral geometry contributes significantly to the molecule's overall shape.
-
Trimethylsilyl (TMS) Group: The TMS group is also bulky, but the longer Si-C bonds compared to C-C bonds make it slightly larger. More importantly, silicon is less electronegative than carbon, and the Si-C bond has σ-acceptor character, which can influence the electronic properties of the adjacent π-system.[7]
The combined steric pressure from these two groups restricts bond rotation and influences the molecule's preferred conformation, which in turn impacts its thermodynamic stability.
Intermolecular Forces and Boiling Point
For a non-polar molecule like 3,3-dimethyl-1-trimethylsilyl-1-pentyne, the primary intermolecular forces are London dispersion forces. The boiling point is determined by the energy required to overcome these forces. Key factors include:
-
Molecular Weight: Higher molecular weight generally leads to stronger dispersion forces and a higher boiling point. The molecular formula for this compound is C₁₀H₂₀Si, with a molecular weight of 168.36 g/mol .[10]
-
Molecular Shape: The bulky, somewhat spherical shape caused by the t-butyl and TMS groups reduces the effective surface area available for intermolecular contact compared to a linear isomer. This tends to lower the boiling point relative to less branched molecules of similar mass.
Therefore, a competition exists: the relatively high molecular weight suggests a moderate boiling point, while the significant steric shielding acts to decrease it.
Boiling Point: Theory and Experimental Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11] It is a fundamental physical constant used for identification and assessment of purity.
Experimental Protocol: Micro-Reflux Boiling Point Determination
For research applications where sample quantities may be limited, a micro-reflux method is superior to distillation as it minimizes material loss.[12] This protocol provides a reliable system for determining the boiling point with high accuracy.
Materials:
-
Sample: 3,3-dimethyl-1-trimethylsilyl-1-pentyne (~1-2 mL)
-
5 mL round-bottomed flask
-
Microscale condenser
-
Digital thermometer with a precision of ±0.1 °C
-
Heating mantle or sand bath
-
Boiling chips or a small magnetic stir bar
-
Clamps and retort stand
Procedure:
-
Apparatus Assembly:
-
Place 1-2 mL of the liquid and a boiling chip into the 5 mL round-bottomed flask.
-
Vertically attach the microscale condenser to the flask. Ensure a loose but secure fit.
-
Secure the apparatus to a retort stand over the heating source.
-
Insert the digital thermometer through the top of the condenser, positioning the probe tip approximately 1 cm above the surface of the liquid. Rationale: This placement ensures the thermometer measures the temperature of the vapor in thermal equilibrium with the boiling liquid, avoiding erroneously high readings from superheated liquid.[12]
-
-
Heating and Equilibration:
-
Begin gently heating the flask.
-
Observe the liquid as it begins to boil and a ring of condensing vapor rises up the flask wall towards the condenser.
-
Continue heating until the condensation ring stabilizes between the liquid surface and the bottom of the condenser. The system is now at reflux.
-
-
Temperature Measurement:
-
Monitor the thermometer reading. As the vapor continuously bathes the thermometer probe, the temperature will rise and then stabilize.
-
Record the temperature once it has remained constant for at least one minute. This stable temperature is the boiling point.
-
-
Data Recording:
-
Record the observed boiling point and the ambient barometric pressure. Rationale: Boiling point is pressure-dependent. A pressure reading is required to correct the observed boiling point to the standard pressure of 760 mmHg if necessary.[11]
-
Expected Boiling Point and Data Summary
| Property | Value | Source |
| Compound Name | 3,3-dimethyl-1-trimethylsilyl-1-pentyne | [3] |
| CAS Number | 61227-97-2 | [3][4] |
| Molecular Formula | C₁₀H₂₀Si | [10] |
| Molecular Weight | 168.36 g/mol | [10] |
| Predicted Boiling Point | Not available in search results; requires experimental determination. | - |
Thermodynamic Stability: A Computational Approach
Thermodynamic stability refers to the relative energy of a compound compared to its isomers or decomposition products.[14] For complex molecules, computational chemistry provides a powerful tool for quantifying this property through the calculation of parameters like the enthalpy of formation. High-level quantum chemical methods can provide data that is often as reliable as experimental measurements.[15]
Computational Protocol: DFT Analysis
Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for determining the thermochemical properties of organic and organosilicon compounds.[16]
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Structure Input:
-
Build the 3D structure of 3,3-dimethyl-1-trimethylsilyl-1-pentyne in the software's molecular editor.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: B3LYP functional. Rationale: B3LYP is a widely-used hybrid functional that provides reliable geometries and energies for a broad range of molecules.
-
Basis Set: 6-31G(d). Rationale: This Pople-style basis set includes polarization functions (d) on heavy atoms, which are essential for accurately describing the geometry around the silicon atom.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) on the optimized geometry.
-
Purpose 1 (Validation): Confirm that the optimized structure is a true energy minimum. The absence of any imaginary frequencies validates the structure.
-
Purpose 2 (Thermochemistry): The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to compute the enthalpy and Gibbs free energy of formation.
-
-
Energy Calculation:
-
The software will output the total electronic energy and the thermochemical data at the standard condition (298.15 K and 1 atm). This data can be used in an isodesmic reaction scheme to calculate a reliable enthalpy of formation.
-
Interpreting Stability
The stability of 3,3-dimethyl-1-trimethylsilyl-1-pentyne can be understood by comparing its calculated heat of formation to that of its isomers. For example, one could compare it to an isomer where the triple bond is internal (e.g., a silylated 2-pentyne derivative). Generally, internal alkynes are thermodynamically more stable than terminal alkynes.[6] However, the extreme steric crowding in the target molecule, introduced by the t-butyl group, may introduce ring strain or other destabilizing effects that could alter this trend. The computational results would quantify these effects precisely.
Visualized Workflows and Structures
To clarify the relationships and processes described, the following diagrams are provided.
Caption: Experimental workflow for micro-reflux boiling point determination.
Caption: Computational workflow for DFT-based thermodynamic analysis.
Summary and Outlook
This guide has detailed the key physicochemical properties of 3,3-dimethyl-1-trimethylsilyl-1-pentyne, focusing on its boiling point and thermodynamic stability. The prominent t-butyl and trimethylsilyl groups create significant steric hindrance that governs the molecule's intermolecular forces and energetic profile. We have provided robust, self-validating protocols for both the experimental determination of the boiling point via a material-sparing micro-reflux technique and the computational assessment of thermodynamic stability using DFT.
The principles and methodologies outlined here are broadly applicable to other sterically encumbered organosilicon compounds. For researchers in synthetic chemistry and materials science, a thorough understanding of these foundational properties is paramount for the successful design of experiments, purification strategies, and novel molecular architectures. Future work should focus on the experimental validation of the computationally predicted thermodynamic data and exploring the reactivity of this unique silylated alkyne in catalysis and organic synthesis.
References
- t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same. (2024). ACS Organic & Inorganic Au.
- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
- Determination of a Boiling Point - Experiment. Vernier.
- Micro Boiling Point Determin
- t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same. PMC.
- Boiling Point Determin
- 3,3-Dimethyl-1-trimethylsilyl-1-pentyne | CAS#:61227-97-2. Chemsrc.
- 3,3-Dimethyl-1-trimethylsilyl-1-pentyne — Chemical Substance Inform
- 3,3-Dimethyl-1-trimethylsilyl-1-pentyne 61227-97-2 wiki. Guidechem.
- 6.
- Thermochemistry of Organosilicon Compounds.
- Identification of an unknown volatile liquid. (2018). The Middlebury Sites Network.
- 3,3-Dimethyl-1-trimethylsilyl-1-pentyne | 61227-97-2. ChemicalBook.
- Silyl Groups. Gelest Technical Library.
- Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). Thieme.
- Silane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl- | C11H24Si2. PubChem.
- Direct Electrophilic Silylation of Terminal Alkynes. (2004). Organic Letters.
- Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon
- Thermophysical Properties of Organosilicon Compounds. Begell House.
- Thermochemistry of Organosilicon Compounds. Semantic Scholar.
- Recent advances in transition metal-free catalytic hydroelementation (E = B, Si, Ge, and Sn) of alkynes. (2020). RSC Publishing.
- Silylation as a protective method for terminal alkynes in oxidative couplings : A general synthesis of the parent polyynes H(CC)nH (n = 4–10, 12). Semantic Scholar.
- Hydrostannation of Alkynes. (2019).
- Review of computational approaches to predict the thermodynamic stability of inorganic solids. Springer.
- Overview of the thermodynamic factors associated with alkyne...
- 3,3-dimethyl-1-pentyne (C7H12). PubChemLite.
- 3,3-Dimethyl-1-butyne | 917-92-0. Tokyo Chemical Industry Co., Ltd.(JP).
- Chemical Properties of 1-Pentyne, 3-methyl- (CAS 922-59-8). Cheméo. 7s81nw==)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3-Dimethyl-1-trimethylsilyl-1-pentyne | CAS#:61227-97-2 | Chemsrc [chemsrc.com]
- 4. 3,3-Dimethyl-1-trimethylsilyl-1-pentyne | 61227-97-2 [chemicalbook.com]
- 5. vernier.com [vernier.com]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Page loading... [guidechem.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3,3-Dimethyl-1-butyne | 917-92-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
